5-Methyl-3-oxo-2,3-dihydro-1H-1,2,4-triazole-1-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-3-oxo-2,3-dihydro-1H-1,2,4-triazole-1-carbonyl chloride is a heterocyclic compound that contains a triazole ring. This compound is of significant interest in the field of organic chemistry due to its unique structure and reactivity. It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-oxo-2,3-dihydro-1H-1,2,4-triazole-1-carbonyl chloride typically involves the reaction of 5-methyl-1H-1,2,4-triazole-3-carboxylic acid with thionyl chloride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
5-Methyl-3-oxo-2,3-dihydro-1H-1,2,4-triazole-1-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.
Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding oxides or reduced to form alcohols.
Hydrolysis: It can undergo hydrolysis in the presence of water to form 5-methyl-1H-1,2,4-triazole-3-carboxylic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Hydrolysis Conditions: Acidic or basic aqueous solutions
Major Products Formed
Amides and Esters: Formed from substitution reactions with amines and alcohols
Oxides and Alcohols: Formed from oxidation and reduction reactions
Carboxylic Acids: Formed from hydrolysis reactions
Wissenschaftliche Forschungsanwendungen
5-Methyl-3-oxo-2,3-dihydro-1H-1,2,4-triazole-1-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly as an intermediate in the synthesis of antiviral and anticancer drugs.
Wirkmechanismus
The mechanism of action of 5-Methyl-3-oxo-2,3-dihydro-1H-1,2,4-triazole-1-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The triazole ring can participate in various chemical reactions, leading to the formation of different products. The compound can also interact with biological targets, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Methyl-1H-1,2,4-triazole-3-carboxylic acid
- 5-Methyl-3-oxo-2,3-dihydro-1H-1,2,4-triazole-1-yl acetate
- 5-Methyl-3-oxo-2,3-dihydro-1H-1,2,4-triazole-1-yl methyl ether
Uniqueness
5-Methyl-3-oxo-2,3-dihydro-1H-1,2,4-triazole-1-carbonyl chloride is unique due to its reactivity and versatility in various chemical reactions. Its ability to form stable intermediates makes it a valuable compound in the synthesis of pharmaceuticals and agrochemicals. Additionally, its potential biological activity adds to its significance in scientific research .
Eigenschaften
CAS-Nummer |
54945-02-7 |
---|---|
Molekularformel |
C4H4ClN3O2 |
Molekulargewicht |
161.55 g/mol |
IUPAC-Name |
3-methyl-5-oxo-1H-1,2,4-triazole-2-carbonyl chloride |
InChI |
InChI=1S/C4H4ClN3O2/c1-2-6-4(10)7-8(2)3(5)9/h1H3,(H,7,10) |
InChI-Schlüssel |
XUNAPAYDSRWUGV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=O)NN1C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.